molecular formula C14H18N2O2 B068345 tert-Butyl 4-cyanophenethylcarbamate CAS No. 172348-86-6

tert-Butyl 4-cyanophenethylcarbamate

Cat. No.: B068345
CAS No.: 172348-86-6
M. Wt: 246.3 g/mol
InChI Key: KAOXDKZFTYWETQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyanophenethylcarbamate is an organic compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyanophenethyl moiety, and a carbamate functional group.

Scientific Research Applications

tert-Butyl 4-cyanophenethylcarbamate has several applications in scientific research, including:

Mechanism of Action

Carbamates, which include “tert-Butyl 4-cyanophenethylcarbamate”, have been found to play a role in drug-target interaction or improve the biological activity of parent molecules . They can modulate inter- and intramolecular interactions with target enzymes or receptors .

Safety and Hazards

Safety data sheets for related compounds suggest that they may pose hazards such as skin irritation and flammability . It’s important to handle these compounds with appropriate safety measures.

Future Directions

Carbamates, including “tert-Butyl 4-cyanophenethylcarbamate”, have received much attention due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyanophenethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach involves the use of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-cyanophenethylcarbamate include:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOXDKZFTYWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620745
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-86-6
Record name tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 113 (530 mg, 1.8 mmol) was dissolved in dry DMF (17 mL) under N2. Zn(CN)2 (416 mg, 3.6 mmol) and Pd(PPh3)4 (200 mg, 0.18 mmol) was added. The reaction mixture was stirred and heated at 150° C. in a microwave instrument (CEM Discover®) for 20 min and the reaction mixture was then concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with EtOAc/hexanes (20˜80%) to yield 114 (540 mg, 31%) as a white solid. MS (APCI, negative): m/z 245 [M−H]+.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
416 mg
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Yield
31%

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